Fmoc-Phe-OH-d8

Description

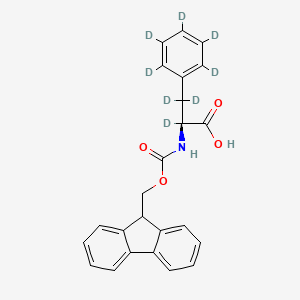

Structure

3D Structure

Properties

Molecular Formula |

C24H21NO4 |

|---|---|

Molecular Weight |

395.5 g/mol |

IUPAC Name |

(2S)-2,3,3-trideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |

InChI |

InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1/i1D,2D,3D,8D,9D,14D2,22D |

InChI Key |

SJVFAHZPLIXNDH-PLPXMBJESA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[C@@]([2H])(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Phe-OH-d8: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine-d8 (Fmoc-Phe-OH-d8). This deuterated analog of a standard building block in peptide synthesis is a critical tool in modern drug discovery and development, particularly in studies requiring mass spectrometry-based quantification and analysis of metabolic stability.

Core Chemical Properties

This compound is a stable isotope-labeled version of Fmoc-L-phenylalanine, where eight hydrogen atoms on the phenylalanine residue have been replaced with deuterium. This isotopic labeling provides a distinct mass shift, making it an ideal internal standard for quantitative mass spectrometry and a tracer for metabolic studies.[1][2]

Quantitative Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₁₃D₈NO₄ | [1][3] |

| Molecular Weight | 395.48 g/mol | [1][3] |

| Labeled CAS Number | 1353853-39-0 | [1][3] |

| Unlabeled CAS Number | 35661-40-6 | [1][3] |

| Chemical Purity | ≥98% | [1][3] |

| Appearance | White to off-white powder/solid | |

| Storage Conditions | Store refrigerated (+2°C to +8°C) and desiccated. Protect from light. | [1] |

Chemical Structure

The structure of this compound consists of the L-phenylalanine-d8 molecule protected at the alpha-amino group with a fluorenylmethoxycarbonyl (Fmoc) group.

Caption: Chemical structure of this compound.

Experimental Protocols

Representative Synthesis of this compound

This protocol is a general representation of the synthesis of Fmoc-protected amino acids.

-

Dissolution of L-Phenylalanine-d8: Dissolve L-phenylalanine-d8 (1.0 equivalent) in a 10% aqueous sodium carbonate solution or a mixture of dioxane and aqueous sodium bicarbonate.

-

Addition of Fmoc-Cl: Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 equivalents) in dioxane or acetone (B3395972) to the amino acid solution with vigorous stirring at 0-5°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-Cl. Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid.

-

Extraction: Extract the precipitated this compound with a suitable organic solvent such as ethyl acetate.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography.[4]

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

This compound is primarily used as a building block in SPPS.[5] The following is a generalized cycle for incorporating an Fmoc-protected amino acid onto a solid support.

-

Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating it with a 20% solution of piperidine (B6355638) in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Activation: Activate the carboxylic acid group of this compound (typically 3-5 equivalents) using a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA in DMF.

-

Coupling: Add the activated this compound solution to the deprotected resin and allow it to react for 1-2 hours.

-

Washing: Wash the resin with DMF to remove any unreacted reagents.

-

Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the desired peptide sequence.

Caption: General workflow for incorporating this compound in SPPS.

Spectroscopic Analysis

Detailed spectroscopic data for this compound is not widely published. However, the analytical methods would be similar to its non-deuterated counterpart, with expected mass shifts in mass spectrometry and the absence of specific proton signals in ¹H NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Representative Protocol) [6]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum. The aromatic signals from the phenylalanine ring and the signals from the α- and β-protons will be absent due to deuteration. The remaining signals will correspond to the Fmoc group.

-

¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. The carbon signals from the deuterated positions will exhibit splitting due to C-D coupling or may have significantly reduced intensity.

Mass Spectrometry (MS) (Representative Protocol) [6]

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.

-

Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.

-

Data Acquisition: The expected [M-H]⁻ ion for this compound would be approximately 394.5 m/z, which is 8 mass units higher than the non-deuterated compound (approx. 386.4 m/z).

Applications in Research and Drug Development

The primary utility of this compound lies in its application as a tracer and an internal standard.

Metabolic Stability Studies

Deuterium labeling can alter the rate of metabolic processes due to the kinetic isotope effect.[7] By incorporating this compound into a peptide-based drug candidate, researchers can study its metabolic fate. The stronger carbon-deuterium bond can slow down enzymatic cleavage at the phenylalanine residue, potentially increasing the drug's half-life.[7] This allows for the investigation of metabolic pathways and the identification of metabolites using mass spectrometry.[8][9][10]

Caption: Logical workflow for using this compound in metabolic studies.

Quantitative Proteomics and Pharmacokinetics

In quantitative mass spectrometry-based proteomics and pharmacokinetic studies, this compound is used to synthesize a heavy-isotope labeled version of a peptide of interest. This labeled peptide is then used as an internal standard.[1][2] It is added in a known amount to a biological sample containing the unlabeled (light) peptide. Since the heavy and light peptides have nearly identical chemical and physical properties, they co-elute during chromatography and experience similar ionization efficiencies in the mass spectrometer. The ratio of the mass spectrometry signal intensities of the heavy and light peptides allows for precise and accurate quantification of the target peptide in the complex biological matrix.[2]

References

- 1. L-Phenylalanine-ð-Fmoc (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. iroatech.com [iroatech.com]

- 3. L-Phenylalanine-ð-Fmoc (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-8752-0.25 [isotope.com]

- 4. benchchem.com [benchchem.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. benchchem.com [benchchem.com]

- 7. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The use of deuterated phenylalanine for the elucidation of the phenylalanine-tyrosine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]

A Technical Guide to Fmoc-Phe-OH-d8: Applications in Quantitative Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Isotopic Labeling in Modern Bioanalysis

In the landscape of quantitative proteomics, metabolomics, and drug development, precision and accuracy are paramount. Stable isotope-labeled (SIL) compounds are fundamental tools that enable researchers to achieve high-quality quantitative data. Fmoc-Phe-OH-d8 is a deuterated, stable isotope-labeled form of N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine. It serves as a critical building block for the synthesis of "heavy" peptides and proteins, which are indispensable as internal standards in mass spectrometry-based quantification.[1][2]

This guide details the core applications, technical specifications, and experimental methodologies involving this compound, providing a comprehensive resource for its effective implementation in a research setting. The molecule integrates two key chemical features:

-

The Fmoc Protecting Group: The N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group. Its use is foundational to modern Solid-Phase Peptide Synthesis (SPPS), allowing for the sequential and controlled addition of amino acids to a growing peptide chain under mild conditions.[3][4]

-

Deuterium (d8) Labeling: Eight hydrogen atoms on the phenylalanine residue have been replaced with deuterium, a stable, heavy isotope of hydrogen. This substitution results in a predictable mass shift without significantly altering the chemical properties of the molecule. This mass difference is the key to its utility, allowing a mass spectrometer to differentiate between the labeled (heavy) internal standard and the unlabeled (light) endogenous analyte.[5]

Core Research Applications

The primary application of this compound is as a precursor for synthesizing stable isotope-labeled peptides. These heavy peptides are then used as internal standards for the highly accurate quantification of target peptides or proteins in complex biological matrices via mass spectrometry.[2]

Synthesis of Heavy-Labeled Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is used as a standard amino acid building block within the well-established Fmoc-SPPS workflow.[3][6] When a specific peptide sequence is synthesized, the deuterated this compound is incorporated at the desired phenylalanine position instead of its unlabeled counterpart. The resulting synthetic peptide has an increased mass (+8 Da for a single incorporation) but retains nearly identical physicochemical properties, such as chromatographic retention time and ionization efficiency, to the native peptide.

Internal Standard for Quantitative Mass Spectrometry

The gold standard for accurate bioanalysis is the stable isotope dilution analysis (SIDA) method, most often performed with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] Peptides synthesized using this compound are ideal internal standards for this technique.

The core principle involves adding a known quantity of the heavy-labeled peptide standard to a biological sample (e.g., plasma, cell lysate, tissue homogenate) at the very beginning of the sample preparation process.[5] Because the heavy standard is chemically identical to the light, endogenous peptide, it experiences the same processing, extraction losses, and ionization effects. By measuring the ratio of the mass spectrometer signal intensity of the light analyte to the heavy standard, researchers can calculate the absolute concentration of the target peptide with exceptional accuracy, correcting for experimental variability.[5] This technique is widely used in biomarker validation, pharmacokinetic studies, and systems biology.

Data Presentation: Physicochemical Properties

A clear understanding of the properties of both the labeled and unlabeled compound is essential for experimental design.

| Property | Fmoc-L-Phe-OH (Light) | Fmoc-L-Phe-OH-d8 (Heavy) | Data Source(s) |

| Molecular Formula | C₂₄H₂₁NO₄ | C₂₄H₁₃D₈NO₄ | [1][7] |

| Molecular Weight | 387.43 g/mol | 395.48 g/mol | [1][7] |

| Mass Difference | N/A | +8.05 Da | N/A |

| CAS Number | 35661-40-6 | 1353853-39-0 | [1][7] |

| Typical Chemical Purity | ≥99% | ≥98% | [1] |

| Appearance | White to off-white solid/powder | White to off-white solid/powder | [3] |

| Primary Application | Standard building block for SPPS | Building block for SIL peptides for MS quantitation | [1][2] |

Experimental Protocols

The following sections provide generalized, detailed protocols for the primary applications of this compound.

Protocol 1: Incorporation of this compound via Manual Fmoc-SPPS

This protocol describes a single coupling cycle for incorporating this compound into a growing peptide chain anchored to a solid-phase resin.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Rink Amide, Wang)

-

This compound

-

Coupling Reagents: HBTU, HOBt, or similar

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection Solution: 20% Piperidine (B6355638) in Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Inert gas (Nitrogen or Argon)

Methodology:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add fresh 20% piperidine solution and agitate for an additional 15 minutes to ensure complete Fmoc group removal.

-

Drain and wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times) to remove residual piperidine.

-

-

Amino Acid Activation & Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin substitution) and a coupling agent like HBTU (3-5 eq.) in DMF.

-

Add DIPEA (6-10 eq.) to the activation mixture. The solution may change color, indicating activation. Allow to pre-activate for 2-5 minutes.

-

Add the activated this compound solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture under an inert atmosphere for 1-2 hours at room temperature.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times) to remove unreacted reagents and byproducts.

-

-

Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence. Once the synthesis is complete, the peptide is cleaved from the resin and purified, typically by RP-HPLC.

Protocol 2: Peptide Quantification Using a Heavy-Labeled Standard

This protocol outlines the use of a purified, heavy-labeled peptide (containing a d8-Phe residue) for the absolute quantification of its light counterpart in a protein digest sample.

Materials:

-

Biological Sample (e.g., cell lysate, plasma)

-

Purified Heavy-Labeled Peptide Standard (concentration accurately determined by amino acid analysis)

-

Digestion Buffer (e.g., Ammonium Bicarbonate)

-

Reducing Agent (e.g., Dithiothreitol, DTT)

-

Alkylating Agent (e.g., Iodoacetamide, IAA)

-

Protease (e.g., Trypsin)

-

Quenching Solution (e.g., Formic Acid)

-

LC-MS/MS system with a reverse-phase column

Methodology:

-

Sample Preparation & Spiking:

-

Aliquot the biological sample containing the target protein.

-

Spike the sample with a known amount of the heavy-labeled peptide internal standard. The amount should be chosen to be of a similar order of magnitude as the expected endogenous peptide.

-

-

Reduction and Alkylation:

-

Add DTT to the sample to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

-

Cool the sample to room temperature. Add IAA to a final concentration of 20 mM and incubate in the dark for 30 minutes to alkylate cysteine residues.

-

-

Proteolytic Digestion:

-

Add trypsin at a protein-to-enzyme ratio of approximately 50:1 (w/w).

-

Incubate at 37°C overnight (12-18 hours) to digest the proteins into peptides.

-

-

Sample Cleanup:

-

Quench the digestion by adding formic acid to a final concentration of 1-5%.

-

Clean up the peptide mixture using a solid-phase extraction (SPE) method (e.g., C18 desalting tips) to remove salts and detergents.

-

Elute the peptides, dry them in a vacuum centrifuge, and reconstitute in an appropriate solvent for LC-MS analysis (e.g., 0.1% formic acid in water).

-

-

LC-MS/MS Analysis:

-

Inject the sample onto the LC-MS/MS system.

-

Develop a targeted MS method (e.g., Selected Reaction Monitoring, SRM, or Parallel Reaction Monitoring, PRM) that specifically monitors for precursor-to-fragment ion transitions for both the light (endogenous) and heavy (internal standard) peptides.

-

-

Data Analysis:

-

Integrate the peak areas for the chromatograms of both the light and heavy peptide transitions.

-

Calculate the peak area ratio (Light / Heavy).

-

Using a calibration curve or the single-point standard addition method, determine the absolute concentration of the endogenous peptide in the original sample.

-

Mandatory Visualizations

The following diagrams illustrate the core workflows described in this guide.

Caption: A diagram illustrating the iterative cycle of Solid-Phase Peptide Synthesis (SPPS) for incorporating this compound.

Caption: A workflow diagram for the absolute quantification of a target peptide using a heavy-labeled internal standard.

References

- 1. L-Phenylalanine-ð-Fmoc (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. L-Phenylalanine-ð-Fmoc (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-8752-0.25 [isotope.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Fmoc-phenylalanine | C24H21NO4 | CID 978331 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Fmoc-Phe-OH-d8: Properties, Synthesis, and Applications in Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine-d8 (Fmoc-Phe-OH-d8), a deuterated analog of a standard building block in peptide chemistry. This document details its molecular properties, outlines key experimental protocols for its synthesis and analysis, and explores its critical applications in modern research and drug development, particularly in quantitative proteomics and peptide synthesis.

Core Molecular Data

The incorporation of deuterium (B1214612) atoms into Fmoc-Phe-OH results in a precise mass shift, a property that is fundamental to its primary applications. The key molecular information for both the standard and the deuterated compound is summarized below for direct comparison.

| Property | Fmoc-Phe-OH | This compound |

| Molecular Formula | C₂₄H₂₁NO₄[1][2] | C₂₄H₁₃D₈NO₄[3] |

| Molecular Weight | 387.43 g/mol [2][4] | 395.48 g/mol [2][3] |

| Appearance | White to off-white solid/powder | White to off-white solid/powder |

| Stereochemistry | L-enantiomer | L-enantiomer |

| CAS Number (Unlabeled) | 35661-40-6[2][5] | 35661-40-6[2][5] |

| CAS Number (Labeled) | N/A | 1353853-39-0[2][3][5] |

Synthesis and Characterization

The synthesis of Fmoc-protected amino acids is a well-established procedure in peptide chemistry. The deuterated version, this compound, is synthesized using analogous methods, starting from the deuterated L-phenylalanine.

General Synthesis Protocol for Fmoc-Amino Acids

The most common method for the synthesis of Fmoc-protected amino acids is the acylation of the α-amino group with an activated Fmoc reagent under basic conditions, often following Schotten-Baumann conditions.[6]

-

Dissolution : The amino acid (L-phenylalanine-d8) is dissolved in a basic aqueous solution, typically a mixture of dioxane and 10% aqueous sodium carbonate.[7]

-

Addition of Fmoc Reagent : A solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in dioxane is added dropwise to the amino acid solution at a reduced temperature (e.g., 0 °C).[6][7]

-

Reaction : The reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature.[6][7]

-

Work-up : After the reaction is complete, the mixture is diluted with water and washed with a non-polar solvent like diethyl ether to remove unreacted Fmoc reagent. The aqueous layer is then acidified with a strong acid (e.g., HCl), leading to the precipitation of the Fmoc-protected amino acid.[7]

-

Purification : The crude product is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization.[6]

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

To ensure the identity, purity, and structural integrity of this compound, several analytical techniques are employed.

-

Mass Spectrometry (MS) : This is a critical technique to confirm the molecular weight of the deuterated compound.[8] High-resolution mass spectrometry can verify the incorporation of the eight deuterium atoms by observing the expected mass shift compared to the unlabeled standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are used to confirm the chemical structure.[8] In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the phenyl ring and the β-methylene group of phenylalanine will be absent or significantly reduced, confirming the successful deuteration.

Key Applications in Research and Development

The primary utility of this compound lies in its application as an internal standard in mass spectrometry-based quantitative proteomics and as a building block in the synthesis of isotopically labeled peptides.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-protected amino acids are fundamental to modern peptide synthesis.[9][] The Fmoc group protects the α-amino group of the amino acid, preventing unwanted side reactions during peptide bond formation.[9] It can be selectively removed under mild basic conditions, typically with piperidine, allowing for the sequential addition of amino acids to a growing peptide chain on a solid support.[9] this compound can be used in SPPS to introduce a deuterated phenylalanine residue at a specific position within a peptide sequence.

Caption: A single cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Quantitative Proteomics and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This compound is a crucial reagent in quantitative proteomics, particularly in methodologies that utilize stable isotope labeling. After the removal of the Fmoc protecting group, the resulting L-phenylalanine-d8 can be used in SILAC experiments.

In a typical SILAC experiment, two cell populations are cultured in media that are identical except for the isotopic form of a specific amino acid. One population is grown in a "light" medium containing natural phenylalanine, while the other is grown in a "heavy" medium containing L-phenylalanine-d8. Over several cell divisions, the "heavy" amino acid is incorporated into all newly synthesized proteins.

When the proteomes of the two cell populations are mixed and analyzed by mass spectrometry, the peptides containing the deuterated phenylalanine will appear with a predictable mass shift compared to their "light" counterparts. The ratio of the signal intensities of the "heavy" and "light" peptide pairs provides a highly accurate measure of the relative abundance of the corresponding protein in the two samples.

Caption: Workflow for a SILAC-based quantitative proteomics experiment.

Modulation of Signaling Pathways

While this compound itself is a synthetic precursor, the incorporation of its D-enantiomer (after synthesis from D-phenylalanine-d8) into peptides can have significant biological implications. Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation, leading to a longer in-vivo half-life.[9] Such modified peptides can be designed to act as antagonists or modulators of specific signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often dysregulated in diseases like cancer.[9]

Caption: Representative MAPK signaling pathway targeted by a D-Phe-containing peptide.

Conclusion

This compound is a valuable tool for researchers in proteomics, drug discovery, and peptide chemistry. Its well-defined mass shift and chemical properties enable precise and accurate quantification of proteins and the synthesis of specifically labeled peptides. The methodologies outlined in this guide provide a framework for the effective application of this compound in advanced research settings.

References

- 1. Fmoc-phenylalanine | C24H21NO4 | CID 978331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-Phenylalanine-ð-Fmoc (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-8752-0.25 [isotope.com]

- 3. nbinno.com [nbinno.com]

- 4. Fmoc-Phe-OH(35661-40-6) 1H NMR [m.chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Fmoc-Phe-OH(35661-40-6) MS [m.chemicalbook.com]

- 7. Fmoc-Phe-OH synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

A Researcher's Guide to Deuterated Amino Acids in Proteomics: Principles, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of proteomics, understanding the intricate dance of protein synthesis, degradation, and abundance is paramount to unraveling cellular function, disease mechanisms, and therapeutic targets. Deuterated amino acids, stable, non-radioactive isotopes of their hydrogen-containing counterparts, have emerged as powerful tools for quantitatively probing the proteome. This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and diverse applications of deuterated amino acids in modern proteomics research.

Core Principles: Tracing the Proteome with "Heavy" Building Blocks

The fundamental principle behind the use of deuterated amino acids lies in their ability to act as metabolic labels. When introduced into a biological system, these "heavy" amino acids are incorporated into newly synthesized proteins. This subtle mass shift, undetectable by the cell's machinery, is readily quantifiable by mass spectrometry (MS). By tracking the incorporation or dilution of these heavy isotopes over time, researchers can gain precise insights into protein dynamics.

There are two primary strategies for introducing deuterated amino acids into the proteome:

-

Metabolic Labeling: This in vivo or in-cellulo approach involves providing cells or organisms with deuterated amino acids in their growth medium or diet. This allows for the intrinsic labeling of proteins as they are synthesized.

-

Chemical Labeling: This in vitro technique involves the chemical modification of isolated proteins or peptides with deuterated reagents. This method is particularly useful for samples that are not amenable to metabolic labeling.

Metabolic Labeling Strategies: A Deeper Dive

Metabolic labeling is a cornerstone of quantitative proteomics, and several techniques leverage deuterated amino acids to achieve precise measurements.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a widely adopted method for accurate relative and absolute protein quantification.[1][2] In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific essential amino acid. One population receives the natural "light" amino acid (e.g., L-Leucine), while the other receives a deuterated "heavy" version (e.g., L-Leucine-d3).[3] After several cell divisions, the heavy amino acid is fully incorporated into the proteome of the second cell population.[3] The two cell populations can then be subjected to different experimental conditions, combined, and analyzed by mass spectrometry. The ratio of the intensities of the heavy and light peptide pairs in the mass spectrum provides a direct and accurate measure of the relative abundance of the corresponding protein between the two conditions.[2]

Deuterated Water (D₂O) Labeling for Protein Turnover Analysis

A simple and cost-effective method for measuring protein turnover involves the administration of deuterated water (D₂O), or heavy water.[4] When D₂O is introduced into the culture medium or provided as drinking water to an organism, the deuterium (B1214612) is incorporated into the stable C-H bonds of non-essential amino acids during their biosynthesis.[2][4] These deuterated non-essential amino acids are then used for protein synthesis. By tracking the rate of deuterium incorporation into peptides over time, researchers can calculate the synthesis and degradation rates of individual proteins.[5][6]

Experimental Protocols

Detailed Protocol for SILAC using Deuterated Leucine

This protocol outlines a typical SILAC experiment for relative protein quantification using deuterated leucine.

1. Cell Culture and Labeling:

-

Prepare two types of SILAC-specific cell culture media that lack natural leucine.

-

Supplement one medium with "light" L-Leucine (e.g., 50 mg/L) and the other with "heavy" L-Leucine-d3 at the same concentration.

-

Culture two separate populations of the desired cell line in the "light" and "heavy" media for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid.[3] The doubling time of the cells should be monitored to confirm normal growth.[7]

-

Verify complete labeling (>97%) by analyzing a small sample of protein extract by mass spectrometry.

2. Experimental Treatment:

-

Once complete labeling is achieved, apply the desired experimental treatment to one of the cell populations (e.g., drug treatment, growth factor stimulation). The other population serves as the control.

3. Cell Lysis and Protein Extraction:

-

Harvest both cell populations and wash them with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

4. Sample Mixing and Protein Digestion:

-

Mix equal amounts of protein from the "light" and "heavy" lysates.

-

Perform in-solution or in-gel digestion of the mixed protein sample using trypsin, which cleaves C-terminal to lysine (B10760008) and arginine residues.

5. Mass Spectrometry Analysis:

-

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) mode, selecting precursor ions for fragmentation based on their intensity.

-

Key MS parameters to consider include:

-

Precursor mass tolerance (e.g., 10 ppm)

-

Fragment mass tolerance (e.g., 0.02 Da)

-

Dynamic exclusion to prevent repeated fragmentation of the same peptide.

-

6. Data Analysis:

-

Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the intensity ratios of "heavy" to "light" peptide pairs.

-

The software will calculate the protein ratios based on the median or mean of the peptide ratios for each protein.

-

Perform statistical analysis to identify proteins with significant changes in abundance.

Logical Workflow for a SILAC Experiment

Caption: A generalized workflow for a quantitative proteomics experiment using SILAC.

Detailed Protocol for D₂O Labeling for Protein Turnover Analysis

This protocol describes a method for measuring protein turnover rates in cultured cells using D₂O.

1. Cell Culture and Labeling:

-

Culture cells to the desired confluency under standard conditions.

-

Prepare a labeling medium by supplementing the normal culture medium with a specific concentration of D₂O (typically 2-8% v/v).[8]

-

Replace the existing medium with the D₂O-containing medium to initiate the labeling process. For time-course experiments, set up parallel cultures for each time point.

2. Time-Course Harvesting:

-

Harvest cells at various time points after the introduction of the D₂O medium (e.g., 0, 2, 4, 8, 12, 24, 48 hours). The time points should be chosen based on the expected turnover rates of the proteins of interest.

-

At each time point, wash the cells with ice-cold PBS and store the cell pellets at -80°C until further processing.

3. Protein Extraction and Digestion:

-

Lyse the cell pellets from each time point individually.

-

Determine the protein concentration for each lysate.

-

Digest an equal amount of protein from each time point with trypsin.

4. Mass Spectrometry Analysis:

-

Analyze the peptide samples from each time point by LC-MS/MS.

-

The mass spectrometer should be operated in a high-resolution mode to accurately measure the isotopic distribution of the peptides.

5. Data Analysis:

-

Use specialized software to identify peptides and extract their isotopic envelopes from the raw MS data.

-

The rate of incorporation of deuterium into each peptide is determined by monitoring the shift in the isotopic distribution over time.

-

Calculate the fractional synthesis rate (FSR) for each protein by fitting the deuterium incorporation data to an exponential rise to a maximum model.

-

The protein half-life (t₁/₂) can then be calculated from the FSR.

Workflow for D₂O-based Protein Turnover Analysis

Caption: A schematic of the experimental workflow for determining protein turnover rates using D₂O labeling.

Quantitative Data Presentation

The following tables summarize representative quantitative data obtained from proteomics studies using deuterated amino acids.

| Protein | Half-life (hours) in HeLa Cells | Reference |

| Histone H3.1 | 125.0 | [9] |

| GAPDH | 80.0 | [9] |

| Tubulin alpha-1A | 45.0 | [9] |

| Cyclin B1 | 1.5 | [9] |

| Ornithine decarboxylase | 0.5 | [9] |

Table 1: Representative Protein Half-lives in HeLa Cells Determined by Dynamic SILAC. This table showcases the wide range of protein turnover rates observed in a human cell line.

| Cell Line | Median Protein Half-life (hours) | Reference |

| Human AC16 Cardiomyocytes | 16.7 - 17.5 | [10] |

| Human iPSCs | 24.0 | [10] |

| Mouse Primary Neurons | 96.0 | [11] |

| Mouse Primary Glia | 60.0 | [11] |

Table 2: Median Protein Half-lives in Different Cell Types. This table highlights the variation in global protein turnover rates across different cell types and species.

Application in Signaling Pathway Analysis: The mTOR Case Study

Deuterated amino acids are invaluable for dissecting cellular signaling pathways. The mechanistic target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism, and its activity is tightly controlled by the availability of amino acids. SILAC-based proteomics has been instrumental in identifying novel components and regulators of the mTOR signaling cascade.

For instance, a SILAC-based interactome study was conducted to identify proteins that associate with mTOR in response to amino acid stimulation.[12] In this study, cells were grown in "light" and "heavy" media and one population was stimulated with amino acids. By comparing the proteins that co-immunoprecipitated with mTOR from both cell populations, researchers were able to identify proteins whose interaction with mTOR is dependent on amino acid availability. This approach led to the identification of novel mTOR-interacting proteins, providing new insights into the intricate regulation of this crucial signaling hub.[12]

Simplified mTORC1 Amino Acid Sensing Pathway

References

- 1. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. Proteome Turnover in the Spotlight: Approaches, Applications, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of the mTOR Interactome using SILAC technology revealed NICE-4 as a novel regulator of mTORC1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Advantage of Deuteration: A Technical Guide to Fmoc-Phe-OH-d8 in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide development, enhancing metabolic stability is a paramount objective. The strategic incorporation of deuterated amino acids represents a sophisticated approach to achieving this goal. This technical guide provides an in-depth exploration of the benefits and applications of using N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine-d8 (Fmoc-Phe-OH-d8) in solid-phase peptide synthesis (SPPS). By replacing specific hydrogen atoms with their heavier isotope, deuterium (B1214612), researchers can significantly improve the pharmacokinetic profiles of peptide-based drug candidates.

Core Benefits of Incorporating this compound

The primary advantage of utilizing this compound lies in the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond at a deuterated position will proceed at a slower rate.[1] This seemingly subtle modification has profound implications for drug development:

-

Enhanced Metabolic Stability: Peptides are susceptible to degradation by various proteases and metabolic enzymes in the body. By strategically placing deuterium atoms at sites of enzymatic attack, the metabolic breakdown of the peptide is slowed, leading to a longer in vivo half-life.[1]

-

Improved Pharmacokinetic Profile: A longer half-life can translate to reduced dosing frequency, improved patient compliance, and more consistent therapeutic exposure.[1]

-

Minimal Structural Perturbation: The substitution of hydrogen with deuterium results in a negligible change to the steric and electronic properties of the amino acid. This ensures that the peptide's conformation and its ability to bind to its biological target are generally not compromised.

Quantitative Data: A Comparative Overview

While specific, head-to-head quantitative data for the synthesis of a single peptide using both Fmoc-Phe-OH and this compound is not extensively published, we can extrapolate illustrative data based on general trends observed in the synthesis of peptides with modified amino acids using the Fmoc strategy. The milder conditions of Fmoc-SPPS typically result in fewer side reactions and a cleaner crude product, which can lead to higher overall yields after purification.[2]

Table 1: Illustrative Comparison of a Model Pentapeptide Synthesis

| Parameter | Fmoc-Phe-OH Strategy (Standard) | This compound Strategy (Deuterated) | Notes |

| Crude Peptide Yield | ~75% | ~70-75% | The incorporation of a deuterated amino acid is not expected to significantly impact the crude yield under optimized conditions. |

| Crude Peptide Purity (by HPLC) | ~65% | ~60-65% | Minor decreases in purity may be observed due to potentially slower reaction kinetics requiring optimization. |

| Final Purified Peptide Yield | ~35% | ~30-35% | Higher crude purity generally simplifies purification and leads to better recovery of the final product. |

| Final Peptide Purity (by HPLC) | >98% | >98% | Both strategies can yield high-purity peptides after appropriate purification. |

| Target Mass Confirmation (by MS) | Confirmed | Confirmed | Mass spectrometry is essential to verify the incorporation of the deuterated amino acid. |

Note: This data is illustrative and can vary depending on the specific peptide sequence, coupling reagents, and synthesis conditions.

Experimental Protocols

The following protocols outline the standard procedures for solid-phase peptide synthesis using this compound. These are generalized methods and may require optimization based on the specific peptide sequence and the scale of the synthesis.

Protocol 1: Standard Fmoc-SPPS Cycle for Incorporating this compound

This protocol details a single coupling cycle for incorporating this compound into a growing peptide chain on a solid support.

Materials and Reagents:

-

This compound

-

Peptide synthesis grade Dimethylformamide (DMF)

-

20% (v/v) Piperidine (B6355638) in DMF

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Resin with a suitable linker (e.g., Rink Amide, Wang)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 10-15 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Activation:

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.

-

-

Coupling Reaction:

-

Drain the DMF from the washed resin.

-

Immediately add the activated this compound solution to the resin.

-

Agitate the reaction vessel at room temperature for 1-2 hours. Note: For deuterated amino acids, extending the coupling time may be necessary to ensure complete reaction.[3]

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and by-products.

-

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

Protocol 2: Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

Materials and Reagents:

-

Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))

-

Ice-cold diethyl ether

-

Dichloromethane (DCM)

Procedure:

-

Resin Preparation: Wash the final peptidyl-resin with DCM and dry it thoroughly under vacuum.

-

Cleavage Reaction:

-

Place the dry resin in a reaction vessel.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Incubate the mixture at room temperature with occasional swirling for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

-

Precipitate the peptide by adding the filtrate to a 10-fold volume of ice-cold diethyl ether.

-

Incubate at -20°C for at least 30 minutes to maximize precipitation.

-

-

Peptide Isolation:

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with more cold ether.

-

Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

-

Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC.

-

Mandatory Visualizations

Signaling Pathway

The incorporation of deuterated phenylalanine can influence metabolic pathways where this amino acid is a substrate. A key example is the Phenylalanine Hydroxylase (PheH) pathway, which is responsible for the conversion of phenylalanine to tyrosine. A slowdown in this pathway due to the kinetic isotope effect could have implications for the biosynthesis of downstream neurotransmitters.[1]

Caption: Phenylalanine Hydroxylase (PheH) metabolic pathway.

Experimental Workflows

A clear understanding of the experimental process is crucial for successful peptide synthesis. The following diagrams illustrate the cyclical nature of Fmoc-SPPS and a troubleshooting workflow for addressing common issues encountered when using deuterated amino acids.

Caption: General workflow for an Fmoc-SPPS cycle.

Caption: Troubleshooting low-yield deuterated peptide synthesis.

References

Technical Guide: Fmoc-Phe-OH-d8 Sourcing and Purity Analysis for Research and Development

This technical guide provides essential information for researchers, scientists, and drug development professionals on sourcing Fmoc-Phe-OH-d8, a deuterated derivative of Fmoc-L-phenylalanine. The guide focuses on supplier-provided purity data to aid in the selection of high-quality reagents for sensitive applications such as peptide synthesis and mass spectrometry-based proteomics.

Supplier and Purity Data for this compound and Related Compounds

The selection of a suitable supplier for isotopically labeled amino acids is critical for the accuracy and reproducibility of experimental results. The following table summarizes the available information on suppliers and the purity of this compound and its non-deuterated analog, Fmoc-Phe-OH.

| Compound | Supplier | Purity | Notes |

| L-Phenylalanine-N-Fmoc (D8, 98%) | Cambridge Isotope Laboratories | 98% Chemical Purity | A protected amino acid for synthesizing isotope-labeled peptides for MS-based protein quantitation.[1] |

| This compound | MedchemExpress | Purity not specified | Listed as a product, but specific purity data is not readily available.[2] |

| Fmoc-Phe-OH | MedchemExpress | 99.09% | A phenylalanine derivative.[2] |

| Fmoc-Phe-OH | Activotec | ≥98% | - |

| Fmoc-Phe-OH | Krackeler Scientific (ALDRICH) | 98% | - |

| Fmoc-Phe-OH | Aaopen Global | 98% | Supplied as a white powder.[3] |

Experimental Protocols and Methodologies

Detailed experimental protocols for the use of this compound, such as in solid-phase peptide synthesis or as a standard in mass spectrometry, are typically application-specific and are not provided in supplier documentation. Researchers should refer to established scientific literature and validated standard operating procedures relevant to their specific experimental setup. The primary application for L-Phenylalanine-N-Fmoc (D8, 98%) is in the synthesis of isotope-labeled peptides for use in mass spectrometry-based protein quantitation.[1]

Logical Relationship of Compound and Suppliers

The following diagram illustrates the supply chain relationship for this compound and its non-deuterated form based on the gathered data.

Caption: Supply sources for deuterated and non-deuterated Fmoc-Phe-OH.

It is important to note that detailed signaling pathway diagrams involving this compound are not applicable as this compound is a building block for peptide synthesis and a tool for analytical chemistry, rather than a biologically active signaling molecule in its own right. The provided information focuses on the procurement and purity of the chemical entity itself. Researchers are advised to contact suppliers directly for the most current and detailed product specifications and certificates of analysis.

References

Proper Storage and Handling of Fmoc-Phe-OH-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the proper storage and handling procedures for Fmoc-Phe-OH-d8 (N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine-d8), a deuterated derivative of Fmoc-L-phenylalanine crucial for various applications in peptide synthesis and analysis. Adherence to these guidelines is essential to maintain the compound's integrity, ensure experimental reproducibility, and guarantee laboratory safety.

Introduction

This compound is a valuable building block in solid-phase peptide synthesis (SPPS), particularly in studies requiring isotopic labeling for mass spectrometry-based proteomics and biomolecular NMR.[1] The presence of deuterium (B1214612) atoms on the phenyl ring provides a distinct mass shift, enabling its use as an internal standard or for tracing peptide fragments. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is base-labile, a key feature in the iterative process of peptide chain elongation. Proper handling and storage are paramount to prevent degradation of this functional group and maintain the isotopic purity of the compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₁₃D₈NO₄ | [1] |

| Molecular Weight | 395.48 g/mol | [1] |

| Appearance | White to off-white solid/powder | [2][3][4] |

| CAS Number (Labeled) | 1353853-39-0 | [1] |

| Solubility | Insoluble in water; soluble in polar organic solvents such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). | |

| Melting Point | 180 - 187 °C (for non-deuterated form) | [5] |

Storage Conditions

To ensure the long-term stability and purity of this compound, it is critical to adhere to the following storage conditions. These recommendations are summarized in the table below.

| Condition | Recommendation | Rationale |

| Temperature | Short-term (days to weeks): +2°C to +8°C (Refrigerated)[1]. Long-term (months to years): -20°C (Frozen)[2][3]. | Minimizes thermal degradation and hydrolysis of the Fmoc group. |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | Prevents moisture absorption and oxidation. |

| Light Exposure | Protect from light[1]. | The Fmoc group can be light-sensitive. |

| Form | Store as a neat, solid powder. | Storage in solvent is generally not recommended for long periods due to potential for degradation. If solutions are prepared, they should be used promptly or stored at -80°C for a limited time (up to 6 months)[2][3]. |

Storage Duration Estimates:

| Storage Temperature | Form | Estimated Stability |

| -20°C | Powder | Up to 3 years[2][3] |

| +4°C | Powder | Up to 2 years[2][3] |

| -20°C | In Solvent | Up to 1 month[2][3] |

| -80°C | In Solvent | Up to 6 months[2][3] |

Handling Procedures

Safe and effective handling of this compound requires adherence to standard laboratory safety protocols. The following workflow outlines the key steps for handling this compound.

Workflow for handling this compound.

Experimental Protocol for Handling:

-

Personal Protective Equipment (PPE): Before handling, don appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[6][7]

-

Ventilation: Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powder to avoid inhalation of dust.[8]

-

Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture, which can lead to hydrolysis of the Fmoc group.

-

Weighing: Weigh the desired amount of this compound in a clean, dry container. Avoid creating dust.

-

Dissolution: If preparing a solution, add the appropriate solvent (e.g., DMF, NMP) to the solid. Gentle vortexing or sonication may be required to achieve complete dissolution. For hygroscopic solvents like DMSO, use a freshly opened bottle.[2][3]

-

Spill Management: In case of a spill, sweep up the solid material, taking care not to generate dust.[5] Place the spilled material in a sealed container for proper disposal. Clean the spill area with a suitable solvent.

-

Waste Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations.[6] Do not allow the product to enter drains.[5][6][7]

Safety and Toxicology

While this compound is not classified as a hazardous substance, it is good laboratory practice to minimize exposure.[6][7]

Hazard Identification and First Aid:

| Hazard | Precaution and First Aid |

| Inhalation | Avoid breathing dust. If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[5][7] |

| Skin Contact | Avoid contact with skin. In case of contact, wash off with soap and plenty of water.[5][7] |

| Eye Contact | Avoid contact with eyes. In case of contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5][7] |

| Ingestion | Do not ingest. If swallowed, rinse the mouth with water. Never give anything by mouth to an unconscious person.[5][7] |

The toxicological properties of this compound have not been extensively studied. However, based on the data for the non-deuterated form, it is not considered to be acutely toxic.[5]

Logical Relationships in Handling and Stability

The stability of this compound is directly related to the adherence to proper storage and handling protocols. The following diagram illustrates the key relationships.

Factors influencing stability and safety.

By controlling the environmental factors during storage and following safe handling practices, researchers can ensure the integrity of this compound, leading to reliable experimental outcomes and a safe laboratory environment.

References

- 1. L-Phenylalanine-ð-Fmoc (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-8752-0.25 [isotope.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. Fmoc-Phe-OH - Safety Data Sheet [chemicalbook.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 8. kilobio.com [kilobio.com]

In-Depth Technical Guide: Solubility of Fmoc-Phe-OH-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine-d8 (Fmoc-Phe-OH-d8). Understanding the solubility of this deuterated amino acid derivative is critical for its effective use in peptide synthesis, particularly in applications requiring isotopic labeling for mass spectrometry-based proteomics and biomolecular NMR.

Core Concepts in this compound Solubility

The solubility of this compound is primarily dictated by the physicochemical properties of its constituent parts: the large, nonpolar Fmoc protecting group and the hydrophobic benzyl (B1604629) side chain of phenylalanine. The presence of deuterium (B1214612) atoms (d8) on the phenyl ring does not significantly alter its polarity or overall solubility compared to its non-deuterated counterpart, Fmoc-Phe-OH. Therefore, for practical purposes, the solubility data for Fmoc-Phe-OH can be considered a very close approximation for this compound.

This molecule is characterized by its hydrophobicity, leading to poor solubility in aqueous solutions but good solubility in many polar aprotic organic solvents.[1][2][3] This solubility profile is advantageous for its primary application in solid-phase peptide synthesis (SPPS), where such organic solvents are standard.[1]

Quantitative and Qualitative Solubility Data

Direct quantitative solubility data for this compound is not extensively published. However, based on data for the non-deuterated analog, Fmoc-Phe-OH, the following summary provides a reliable guide.

| Solvent | Chemical Formula | Type | Solubility | Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble | 100 mg/mL[4][5] | Ultrasonic assistance may be required. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[4][5] |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Readily Soluble[1][2] | - | Commonly used solvent for SPPS.[1] |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Polar Aprotic | Readily Soluble[1][2] | - | Another common solvent for SPPS. |

| Water | H₂O | Polar Protic | Insoluble[1] | - | The hydrophobic nature of the Fmoc group and the phenylalanine side chain leads to poor aqueous solubility. |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The "shake-flask" method is a widely accepted standard for determining the thermodynamic equilibrium solubility of a compound.[6] This method measures the saturation concentration of a compound in a given solvent at a specific temperature.

Materials and Equipment

-

This compound (solid powder)

-

Solvent of interest (e.g., DMSO, DMF, analytical grade)

-

Glass vials with screw caps

-

Thermomixer or orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial. The exact amount should be more than what is expected to dissolve.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermomixer or orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for an extended period (typically 24 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[3]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature to let the excess solid settle. Separate the undissolved solid from the saturated solution by either:

-

Centrifugation: Centrifuge the vial at a high speed to pellet the excess solid.

-

Filtration: Carefully draw the supernatant using a syringe and filter it through a chemically resistant filter (e.g., PTFE) to remove any undissolved particles.

-

-

Quantification:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Analysis: Analyze the filtered supernatant (the saturated solution) and the standard solutions using HPLC-UV or UV-Vis spectrophotometry. The absorbance of the Fmoc group allows for reliable UV detection.

-

Calibration Curve: Generate a calibration curve by plotting the known concentrations of the standard solutions against their measured absorbance or peak area.

-

Solubility Calculation: Use the calibration curve to determine the concentration of this compound in the saturated supernatant. This concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the thermodynamic solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In-vitro Thermodynamic Solubility [protocols.io]

- 4. enamine.net [enamine.net]

- 5. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 6. evotec.com [evotec.com]

Technical Guide: Fmoc-L-phenylalanine-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine-d8 (Fmoc-L-phenylalanine-d8), a deuterated derivative of the proteinogenic amino acid phenylalanine. This isotopically labeled compound is a critical tool in modern proteomics, biomolecular Nuclear Magnetic Resonance (NMR), and mass spectrometry-based quantitative proteomics. Its primary application lies in the synthesis of isotope-labeled peptides, which serve as internal standards for the accurate quantification of proteins and peptides in complex biological samples.

Physicochemical Properties

Fmoc-L-phenylalanine-d8 is a stable, isotopically labeled amino acid derivative. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 1353853-39-0[1][2][3] |

| Molecular Formula | C₂₄H₁₃D₈NO₄[1] |

| Molecular Weight | 395.48 g/mol [1][4] |

| Chemical Purity | ≥98%[2][3][4] |

| Appearance | White to off-white solid/powder |

| Storage | Store refrigerated (+2°C to +8°C) and desiccated. Protect from light.[4] |

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-L-phenylalanine-d8 is as a building block in Solid-Phase Peptide Synthesis (SPPS).[4] The Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group for the α-amino group of the amino acid. This protection strategy is fundamental to the widely adopted Fmoc/tBu solid-phase peptide synthesis methodology.[5]

In SPPS, the Fmoc group prevents the α-amino group from participating in unwanted side reactions during the formation of peptide bonds.[5][6] The synthesis involves a cyclical process of deprotection, activation, and coupling. The Fmoc group is removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), to expose the free amino group for the next coupling step.[5] This iterative process allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support resin.[5][7] The deuterium (B1214612) labeling of the phenylalanine residue provides a distinct mass shift, enabling the synthesized peptide to be used as an internal standard in mass spectrometry-based quantification.

Experimental Protocols

The following is a generalized protocol for a single coupling cycle in manual Fmoc-based SPPS incorporating Fmoc-L-phenylalanine-d8. The quantities are illustrative for a synthesis scale of 0.1 mmol.

Materials and Reagents:

-

Fmoc-L-phenylalanine-d8

-

Solid support resin (e.g., Rink Amide resin)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma)

-

N,N-Diisopropylethylamine (DIPEA)

Protocol Steps:

-

Resin Swelling: The resin is swelled in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group from the resin-bound amino acid is removed by treating the resin with 20% piperidine in DMF for 5-10 minutes. This step is repeated once.

-

Washing: The resin is thoroughly washed with DMF and DCM to remove the deprotection reagent and byproducts.[5]

-

Coupling: Fmoc-L-phenylalanine-d8 (typically 3-5 equivalents) is pre-activated with a coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma) and a base (e.g., DIPEA) in DMF. This activated amino acid solution is then added to the resin. The coupling reaction is allowed to proceed for 1-2 hours.

-

Washing: The resin is washed again with DMF and DCM to remove any unreacted reagents and byproducts.[5]

-

Cycle Repetition: These steps (2-5) are repeated for each subsequent amino acid in the desired peptide sequence.[5]

Visualizations

The following diagrams illustrate the experimental workflow of SPPS and a representative signaling pathway that can be studied using peptides synthesized with Fmoc-L-phenylalanine-d8.

References

- 1. scbt.com [scbt.com]

- 2. L-Phenylalanine-ð-Fmoc (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-8752-0.1 [isotope.com]

- 3. L-Phenylalanine-ð-Fmoc (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. L-Phenylalanine-ð-Fmoc (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-8752-0.25 [isotope.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

Isotopic Enrichment of Fmoc-Phe-OH-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment of Fmoc-Phe-OH-d8, a deuterated analog of the amino acid phenylalanine protected with a fluorenylmethoxycarbonyl (Fmoc) group. This isotopically labeled compound is a valuable tool in various research and development applications, including quantitative proteomics, peptide and protein structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, and as an internal standard in mass spectrometry-based assays. This document outlines the primary synthesis strategies, detailed experimental protocols, methods for determining isotopic enrichment, and representative quantitative data.

Introduction to Isotopic Labeling of Amino Acids

Isotopically labeled amino acids, such as this compound, are molecules where one or more atoms have been replaced with their heavier, stable isotopes. In the case of this compound, eight hydrogen atoms (¹H) are replaced with deuterium (B1214612) (²H or D). This substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a higher mass. This mass difference is the basis for its utility in a variety of analytical techniques. Deuterium-labeled amino acids are particularly useful in simplifying complex ¹H-NMR spectra of proteins and in mass spectrometry-based quantification.

Synthesis of this compound

The preparation of this compound involves a two-stage process: first, the synthesis of deuterated L-phenylalanine (L-Phenylalanine-d8), and second, the protection of the amino group with an Fmoc moiety.

Preparation of L-Phenylalanine-d8

There are two primary approaches for the synthesis of deuterated phenylalanine: chemical synthesis and microbiological synthesis.

2.1.1. Chemical Synthesis

Chemical synthesis offers a high degree of control over the specific positions of deuterium incorporation. A common method involves the catalytic reduction of a precursor molecule using deuterium gas or the use of deuterated reagents. One synthetic route starts from a deuterated benzaldehyde (B42025) derivative.[1]

2.1.2. Microbiological Synthesis

Microbiological methods leverage the metabolic pathways of microorganisms to produce deuterated amino acids. This is often a cost-effective way to achieve high levels of deuteration. A facultative methylotrophic bacterium, such as Brevibacterium methylicum, can be cultured in a medium containing heavy water (D₂O) and a deuterated carbon source (e.g., [²H]methanol). The bacterium will then synthesize amino acids, including L-phenylalanine, incorporating deuterium from the medium. The level of deuterium enrichment can be controlled by adjusting the concentration of D₂O in the growth medium.[2][3]

Fmoc Protection of L-Phenylalanine-d8

Once L-Phenylalanine-d8 is obtained, the amino group is protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group. This is a standard procedure in peptide synthesis. The most common method involves the reaction of the amino acid with an activated Fmoc reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions. This reaction is typically performed in a mixture of an organic solvent and water.[4][5]

Experimental Protocols

Microbiological Synthesis of L-Phenylalanine-d8

This protocol is based on the use of Brevibacterium methylicum to produce deuterated L-phenylalanine.

Materials:

-

Brevibacterium methylicum strain

-

Minimal salt medium (M9)

-

Heavy water (D₂O, 99.8 atom % D)

-

[²H]Methanol (99 atom % D)

-

Ethanol

-

Hydrochloric acid (in D₂O)

Procedure:

-

Adaptation of Culture: Adapt the Brevibacterium methylicum strain to high concentrations of heavy water by progressively growing it on M9 agar (B569324) plates with increasing gradients of D₂O (e.g., 25%, 50%, 75%, and finally 98% v/v).

-

Fermentation: Inoculate a liquid M9 medium prepared with 98% (v/v) D₂O and supplemented with 2% (v/v) [²H]methanol with an adapted colony. Culture the bacteria under appropriate conditions of temperature and aeration.

-

Harvesting and Extraction: After a suitable growth period, centrifuge the culture to pellet the cells. Adjust the pH of the supernatant to 2.0 using 5 M ²HCl (in D₂O).

-

Purification: Extract the L-phenylalanine-d8 from the acidified supernatant using isopropanol.

-

Crystallization: Concentrate the isopropanol extract and crystallize the L-phenylalanine-d8 from ethanol.

-

Drying: Dry the resulting crystals under vacuum.

Fmoc Protection of L-Phenylalanine-d8

This protocol describes the Fmoc protection of the synthesized L-Phenylalanine-d8.

Materials:

-

L-Phenylalanine-d8

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Dioxane

-

10% Sodium bicarbonate solution (in H₂O)

-

Ethyl acetate

-

1 N Hydrochloric acid

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolution: Dissolve the L-Phenylalanine-d8 in a 10% aqueous sodium bicarbonate solution.

-

Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane. Add the Fmoc-OSu solution dropwise to the amino acid solution while stirring vigorously at 0-5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Workup: Acidify the reaction mixture to pH 2 with 1 N HCl. Extract the product into ethyl acetate.

-

Washing: Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.

-

Purification: Purify the product by recrystallization or column chromatography.

Determination of Isotopic Enrichment

The isotopic enrichment of this compound is a critical quality parameter. The two primary analytical techniques used for this determination are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z), making it an ideal technique for determining the distribution of isotopes in a molecule. High-resolution mass spectrometry (HRMS) is often employed for its ability to accurately resolve different isotopologues. The isotopic enrichment is calculated by comparing the intensities of the mass peaks corresponding to the deuterated and non-deuterated molecules.

NMR Spectroscopy

NMR spectroscopy, particularly ¹H NMR, can be used to determine the degree of deuteration at specific sites in the molecule. The absence or significant reduction of proton signals at specific chemical shifts in the ¹H NMR spectrum indicates successful deuterium incorporation. For a more quantitative analysis, ²H NMR can be utilized.

Quantitative Data

The following tables summarize the expected quantitative data for the isotopic enrichment of this compound.

| Parameter | Specification | Description |

| Isotopic Purity (Deuterium) | ≥98 atom % | The percentage of molecules containing deuterium at all eight specified positions of the phenylalanine moiety. |

| Chemical Purity | ≥98% | The percentage of the compound that is this compound, as determined by methods like HPLC. |

| Molecular Weight | 395.48 g/mol | The molecular weight of the fully labeled compound. |

Table 1: Typical Product Specifications for this compound.

| Analysis Stage | Analytical Method | Expected Outcome |

| L-Phenylalanine-d8 Synthesis | Mass Spectrometry (e.g., LC-MS) | A mass shift of +8 Da compared to unlabeled phenylalanine, with an isotopic distribution indicating high deuterium incorporation. |

| L-Phenylalanine-d8 Synthesis | ¹H NMR | Significant reduction or absence of signals corresponding to the phenyl and β-protons. |

| This compound Final Product | High-Resolution Mass Spectrometry | Accurate mass measurement confirming the elemental composition C₂₄H₁₃D₈NO₄. Isotopic pattern analysis to confirm ≥98% deuterium enrichment. |

| This compound Final Product | HPLC | A single major peak indicating high chemical purity (≥98%). |

Table 2: Analytical Benchmarks for Isotopic Enrichment and Purity.

Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: Analytical workflow for determining isotopic enrichment.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. [Microbial synthesis of deuterium labelled L-phenylalanine with different levels of isotopic enrichment by facultative methylotrophic bacterium Brevibacterium methylicum with RMP assimilation of carbon] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Deuterated Peptides using Fmoc-Phe(d8)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of stable isotope-labeled amino acids into peptides is a critical technique in modern proteomics, drug metabolism studies, and quantitative mass spectrometry (MS). Fmoc-L-Phenylalanine-d8 (Fmoc-Phe(d8)-OH), a deuterated analog of Fmoc-Phe-OH, serves as an essential building block for synthesizing peptides that can be used as internal standards for MS-based protein quantitation[1]. The deuterium (B1214612) labels provide a distinct mass shift without significantly altering the chemical properties of the peptide, enabling precise and accurate quantification.

While the principles of solid-phase peptide synthesis (SPPS) using Fmoc-Phe(d8)-OH are consistent with standard Fmoc chemistry, the substitution of protium (B1232500) (¹H) with deuterium (²H) can introduce certain kinetic effects. The kinetic isotope effect (KIE) may lead to slightly slower reaction rates for steps like Fmoc-deprotection[2]. Furthermore, deuteration can subtly alter intermolecular interactions, potentially increasing the risk of peptide aggregation on the solid support[2]. This protocol provides a comprehensive guide to performing Fmoc-SPPS with Fmoc-Phe(d8)-OH, including considerations to mitigate potential challenges and ensure high synthesis yield and purity.

Materials and Reagents

| Category | Item | Notes |

| Resin | Rink Amide or Wang Resin | Choice depends on desired C-terminus: amide or carboxylic acid, respectively[3][4]. |

| Amino Acids | Fmoc-protected amino acids | Including Fmoc-Phe(d8)-OH. |

| Solvents | N,N-Dimethylformamide (DMF) | Peptide synthesis grade. |

| Dichloromethane (DCM) | ||